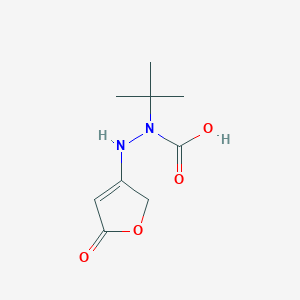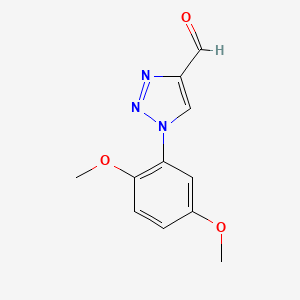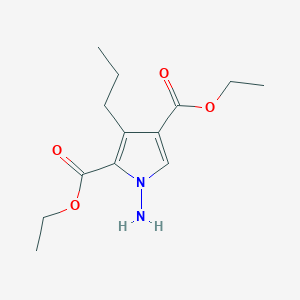
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a suitable amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with two ester groups at positions 3 and 4 of the pyrrole ring.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Another derivative with methyl groups at positions 3 and 5.
Uniqueness
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of an amino group at position 1 and a propyl group at position 3. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
diethyl 1-amino-3-propylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-4-7-9-10(12(16)18-5-2)8-15(14)11(9)13(17)19-6-3/h8H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
DHJFMUPNQKBJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(C=C1C(=O)OCC)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
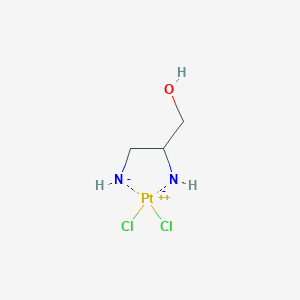
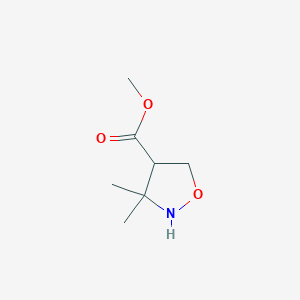
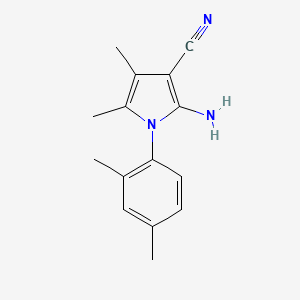

![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

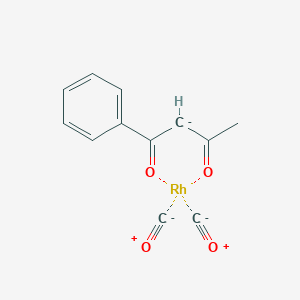
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
